Cassinine
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Overview
Description
Cassinine is a sesquiterpenoid.
Scientific Research Applications
Cassini Radio Science Investigations :
- The Cassini radio science experiments conducted both during the cruise and Saturnian tour included atmospheric and ionospheric occultations, ring occultations, and determinations of masses and gravity fields. New technologies used in the construction of the instrument enabled important discoveries due to increased accuracy, resolution, sensitivity, and dynamic range (Kliore et al., 2004).
Machine Learning in Planetary Space Physics :
- Recent improvements in data collection volume from missions like Cassini have allowed the application of novel data science techniques. Incorporating knowledge of orbiting spacecraft data characteristics improves the performance and interpretability of machine learning methods, essential for deriving scientific meaning (Azari et al., 2020).
Visual and Infrared Mapping :
- The Cassini visual and infrared mapping spectrometer investigation focused on the Saturnian system, including the rings, surfaces of icy satellites, and atmospheres of Saturn and Titan, using visual and near-infrared imaging spectroscopy and high-speed spectrophotometry (Brown et al., 2004).
Magnetostatic Cleanliness Program :
- The Cassini spacecraft's magnetostatic cleanliness program was crucial for gathering valid scientific magnetic field data and avoiding electromagnetic interference. This was achieved by minimizing magnetic field interference with Cassini’s DC magnetic field science instruments (Narvaez, 2004).
Radio and Plasma Wave Investigation :
- This investigation was designed to study radio emissions, plasma waves, thermal plasma, and dust in the vicinity of Saturn. The Cassini radio and plasma wave instrument had several new capabilities compared to previous missions, which allowed for a broad range of studies in these areas (Gurnett et al., 2004).
Properties
CAS No. |
62948-58-7 |
---|---|
Molecular Formula |
C44H51NO17 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
[(1S,3R,13R,18R,19S,20R,21R,22S,23R,24R,25R,26R)-19,20,22,23-tetraacetyloxy-21-(acetyloxymethyl)-13-ethyl-3,26-dimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-25-yl] benzoate |
InChI |
InChI=1S/C44H51NO17/c1-9-28-17-18-31(51)60-34-22(2)44-37(61-40(52)29-14-11-10-12-15-29)32(42(8,62-44)20-55-41(53)30-16-13-19-45-33(28)30)35(56-24(4)47)38(58-26(6)49)43(44,21-54-23(3)46)39(59-27(7)50)36(34)57-25(5)48/h10-16,19,22,28,32,34-39H,9,17-18,20-21H2,1-8H3/t22-,28-,32-,34-,35-,36+,37-,38-,39+,42+,43-,44-/m1/s1 |
InChI Key |
DSIMUNJDGBYLQE-NGZMAJMFSA-N |
Isomeric SMILES |
CC[C@@H]1CCC(=O)O[C@@H]2[C@H]([C@@]34[C@@H]([C@@H]([C@H]([C@H]([C@@]3([C@H]([C@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)[C@@](O4)(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)C |
SMILES |
CCC1CCC(=O)OC2C(C34C(C(C(C(C3(C(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(O4)(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)C |
Canonical SMILES |
CCC1CCC(=O)OC2C(C34C(C(C(C(C3(C(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(O4)(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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